molecular formula C20H19N3O3S B2640111 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 392255-59-3

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No.: B2640111
CAS No.: 392255-59-3
M. Wt: 381.45
InChI Key: IMDHWKGBCFRGLJ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide group to the thieno[3,4-c]pyrazole core, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . It may also modulate signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-15-9-7-14(8-10-15)23-20(17-12-27-13-18(17)22-23)21-19(24)11-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHWKGBCFRGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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